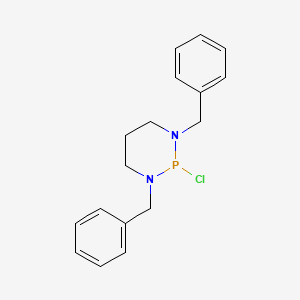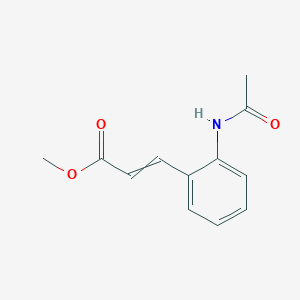
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under various reaction conditions and its ease of removal, making it a popular choice for protecting amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide typically involves the reaction of 2-phenylthiazolidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the Boc-protected amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The amide can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc group removal.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed for hydrolysis reactions.
Major Products Formed
Deprotection: The major product is the free amine after Boc group removal.
Substitution: The products depend on the nucleophile used in the reaction.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid: Similar structure but without the amide group.
N-tert-Butyloxycarbonyl-2-phenylthiazolidine: Lacks the carboxylic acid group.
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid methyl ester: Contains a methyl ester instead of an amide group.
Uniqueness
N-tert-Butyloxycarbonyl-2-phenylthiazolidine-4-carboxylic acid amide is unique due to its combination of the Boc protecting group with the thiazolidine ring and the amide functionality. This combination provides stability and versatility in various chemical reactions, making it a valuable compound in organic synthesis .
Propiedades
Número CAS |
106086-14-0 |
|---|---|
Fórmula molecular |
C15H20N2O3S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
tert-butyl 4-carbamoyl-2-phenyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)20-14(19)17-11(12(16)18)9-21-13(17)10-7-5-4-6-8-10/h4-8,11,13H,9H2,1-3H3,(H2,16,18) |
Clave InChI |
MPRRUVJPEMVHGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)





![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)


![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)

